molecular formula C10H11FO4S B14111514 Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester

Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester

Cat. No.: B14111514
M. Wt: 246.26 g/mol
InChI Key: GLIBTSCBHBMFMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester typically involves the esterification of 2-methoxy-4-(2-propen-1-yl)phenol with fluorosulfuric acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing fluorosulfuric acid, which can then participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorosulfuric acid, 2-methoxy-4-(2-propen-1-yl)phenyl ester is unique due to the presence of the fluorosulfuric acid ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

1-fluorosulfonyloxy-2-methoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C10H11FO4S/c1-3-4-8-5-6-9(10(7-8)14-2)15-16(11,12)13/h3,5-7H,1,4H2,2H3

InChI Key

GLIBTSCBHBMFMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)F

Origin of Product

United States

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